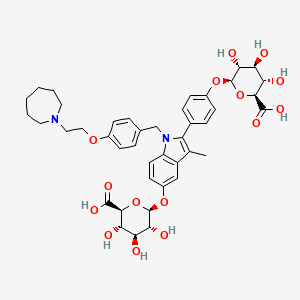
2,4'-Dimethoxybiphenyl
Overview
Description
Scientific Research Applications
Crystal Structure Analysis:
- Sharma et al. (2015) studied a compound similar to 2,4'-Dimethoxybiphenyl, focusing on its crystal structure through X-ray analysis, highlighting its potential in materials science and crystallography research (Sharma et al., 2015).
- Xiao-ling (2009) synthesized and analyzed the crystal structure of a novel 2,4'-Dimethoxy-6,2'-Dinitro-1,1'-Biphenyl, providing insights into its geometric parameters, which could be crucial for applications in materials science and chemistry (Xiao-ling, 2009).
Synthesis and Structural Studies:
- Patel et al. (2022) reported the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones and analyzed their crystal structure, providing important information for chemical synthesis and drug design (Patel et al., 2022).
- A study by Diwu et al. (1997) developed new fluorescent solvatochromic dyes using compounds including dimethoxybiphenyls, suggesting applications in the development of fluorescent molecular probes for biological studies (Diwu et al., 1997).
Polymer Synthesis:
- Shi et al. (2016) explored the C-H polyaddition of dimethoxyarenes, including 4,4'-dimethoxybiphenyl, with unconjugated dienes using rare earth catalysts. This study presents significant implications for the development of novel polymer materials (Shi et al., 2016).
Environmental and Ecotoxicological Studies:
- The research by Chen et al. (2004) used 4-aminobiphenyl, a compound related to this compound, in a test battery for ecotoxicological evaluation, highlighting the potential environmental impact of such compounds (Chen et al., 2004).
Catalytic Processes:
- Barder et al. (2005) discussed the use of 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine in Suzuki-Miyaura coupling reactions, demonstrating its role in enhancing the efficiency of such catalytic processes (Barder et al., 2005).
Spectrochemical Studies:
- Forbes and Sullivan (1968) investigated the electron spin resonance spectrum of 4,4'-dimethoxybiphenyl, contributing to the field of spectrochemical analysis and understanding of radical species (Forbes & Sullivan, 1968).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methoxy-2-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-12-9-7-11(8-10-12)13-5-3-4-6-14(13)16-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCCSSNDQZEQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466894 | |
| Record name | 2,4'-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49602-47-3 | |
| Record name | 2,4'-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine](/img/no-structure.png)




![4-Ethynyl-benzo[1,3]dioxole](/img/structure/B1624282.png)



